Bis(4-methoxycarbonylphenyl) Terephthalate
Overview
Description
Bis(4-methoxycarbonylphenyl) Terephthalate: is a chemical compound with the molecular formula C24H18O8 and a molecular weight of 434.40 g/mol . . This compound is typically found as a white to almost white powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxycarbonylphenyl) Terephthalate involves the esterification of terephthalic acid with 4-(methoxycarbonyl)phenol . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methoxycarbonylphenyl) Terephthalate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield terephthalic acid and 4-(methoxycarbonyl)phenol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Terephthalic acid and 4-(methoxycarbonyl)phenol.
Transesterification: New esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Bis(4-methoxycarbonylphenyl) Terephthalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(4-methoxycarbonylphenyl) Terephthalate primarily involves its ester groups. These groups can undergo hydrolysis or transesterification, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Dimethyl Terephthalate: Another ester of terephthalic acid, used in the production of polyethylene terephthalate (PET).
Bis(4-hydroxyphenyl) Terephthalate: Similar structure but with hydroxyl groups instead of methoxycarbonyl groups.
Uniqueness: Bis(4-methoxycarbonylphenyl) Terephthalate is unique due to its specific ester groups, which provide distinct reactivity and applications compared to other terephthalate esters .
Properties
IUPAC Name |
bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVVPIVANBPSAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551747 | |
Record name | Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99328-23-1 | |
Record name | Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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